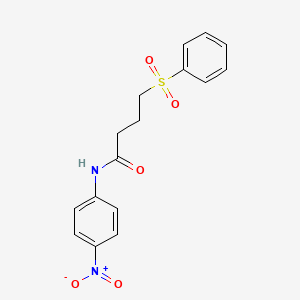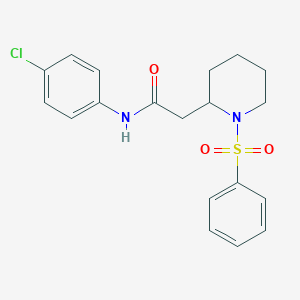
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been the subject of scientific research due to its potential pharmacological effects. This compound was initially developed as part of a research program aimed at developing new analgesics, but its effects on the endocannabinoid system have since been explored.
Wirkmechanismus
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are primarily found in the central nervous system and immune system, respectively, and are involved in the regulation of various physiological processes. By binding to these receptors, CP-47,497 can modulate the activity of the endocannabinoid system and produce various pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that CP-47,497 can produce a wide range of biochemical and physiological effects. These include analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. Additionally, CP-47,497 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CP-47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound has been shown to produce robust pharmacological effects at low concentrations, making it a valuable tool for investigating the endocannabinoid system. However, one limitation of using CP-47,497 is its relatively short half-life, which can complicate experiments that require sustained exposure to the compound.
Zukünftige Richtungen
There are several future directions for research on CP-47,497. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanisms underlying the pharmacological effects of CP-47,497 and to explore its interactions with other signaling pathways. Finally, the development of more potent and selective synthetic cannabinoids based on CP-47,497 could have significant implications for drug discovery and the treatment of various diseases.
Synthesemethoden
The synthesis of CP-47,497 involves the reaction of 4-chlorobenzonitrile with piperidine, followed by the addition of phenylsulfonyl chloride and acetic anhydride. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been used in various scientific studies to investigate its potential pharmacological effects. In particular, it has been studied for its interactions with the endocannabinoid system, which plays a critical role in various physiological processes such as pain sensation, appetite regulation, and mood.
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-17-6-4-5-13-22(17)26(24,25)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGLBQILPFKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)
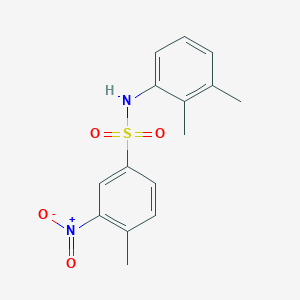
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
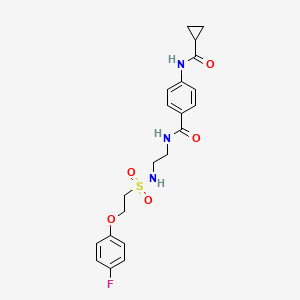


![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
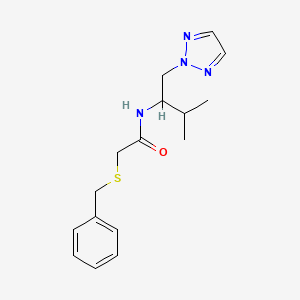
![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)
